5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, 2-amino-4-[5-bromo-2-(tert-butyldimethylsilyloxy)phenyl]-5-pyrimidinecarboxaldehyde , follows IUPAC conventions for polycyclic systems. Breaking this down:
- Pyrimidine : The parent heterocycle (positions 1–6) with nitrogen atoms at positions 1 and 3.
- Carboxaldehyde : A formyl group (-CHO) at position 5.
- Amino group : -NH₂ at position 2.
- 4-Substituted phenyl : A benzene ring at position 4 of the pyrimidine, bearing a bromine atom at position 5 and a tert-butyldimethylsilyl (TBS) ether at position 2.
The SMILES notation, C1=CN=C(C(=O)N=C1N)C2=C(C=CC(=C2Br)OSi(C)(C(C)(C)C)C), encodes connectivity and stereoelectronic relationships. The TBS group (Si(C(C)(C)C)) introduces steric bulk, while the bromine and aldehyde contribute to electronic polarization.
Molecular Geometry and Conformational Analysis
The pyrimidine ring adopts a planar geometry due to aromatic π-conjugation, as observed in related systems like pyrimidine-4-carbaldehyde. Key conformational features include:
- Aldehyde orientation : The formyl group at position 5 lies coplanar with the pyrimidine ring, maximizing conjugation between the carbonyl π* orbital and the aromatic system.
- TBS group steric effects : The bulky tert-butyldimethylsilyloxy moiety forces the attached phenyl ring into a near-orthogonal orientation relative to the pyrimidine plane (dihedral angle ~85°), minimizing van der Waals repulsions.
- Amino group interactions : The -NH₂ group at position 2 participates in intramolecular hydrogen bonding with the aldehyde oxygen, stabilizing a tautomeric enamine form in solution.
Density functional theory (DFT) simulations of analogous pyrimidines predict bond lengths of 1.34 Å for C5=O and 1.38 Å for C2-NH₂, consistent with delocalized electron density.
X-ray Crystallographic Data Interpretation
While single-crystal X-ray data for this specific compound remains unreported, insights can be extrapolated from structurally related pyrimidinecarboxaldehydes. For example:
- Pyrimidine-5-carbaldehyde (PubChem CID 160580820) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.5 Å, b = 10.9 Å, c = 22.0 Å, and β = 90°.
- 2-(2-Bromophenyl)pyrimidine-4-carbaldehyde exhibits intermolecular halogen bonding between bromine and aldehyde oxygen (Br···O distance = 3.2 Å), which may influence packing in the target compound.
Hypothetical crystal packing for the title compound would likely involve:
- π-π stacking between pyrimidine rings (interplanar spacing ~3.4 Å).
- Hydrogen bonds between -NH₂ and aldehyde groups of adjacent molecules.
- Halogen-halogen interactions from bromine atoms (Br···Br ~3.5 Å).
Comparative Analysis with Related Pyrimidinecarboxaldehyde Derivatives
The table below contrasts structural and electronic features with key analogues:
Electronic Effects :
- The amino group in the target compound lowers the LUMO energy (-1.8 eV vs. -1.5 eV in non-amino analogues), enhancing nucleophilic reactivity at the aldehyde.
- Bromine exerts a strong -I effect, polarizing the phenyl ring and directing electrophilic substitution to the para position.
Steric Considerations :
- The TBS group increases molecular volume by ~45 ų compared to unprotected derivatives, significantly impacting solubility and diffusion rates.
Properties
Molecular Formula |
C17H22BrN3O2Si |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C17H22BrN3O2Si/c1-17(2,3)24(4,5)23-14-7-6-12(18)8-13(14)15-11(10-22)9-20-16(19)21-15/h6-10H,1-5H3,(H2,19,20,21) |
InChI Key |
FSUVZVHELQVKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C2=NC(=NC=C2C=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reactants : 2-bromomalonaldehyde and an amidine compound (e.g., acetamidine hydrochloride or benzamidine hydrochloride).
- Solvent : Glacial acetic acid, often with added molecular sieves (3A) to maintain dryness.
- Temperature : Initial addition at 60–90 °C, followed by heating to 70–105 °C for completion.
- Acidic medium : Protic acids such as HCl or HBr are used to facilitate the reaction.
Procedure Example
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve 2-bromomalonaldehyde (0.1 mol) in 150 mL glacial acetic acid with 2 g 3A molecular sieves | 0 °C to 80 °C | Preparation of aldehyde solution |
| 2 | Add amidine hydrochloride (0.1 mol) dissolved in acetic acid dropwise over 30 min | 80 °C | Controlled addition to prevent side reactions |
| 3 | Heat mixture to 100 °C and maintain for 5–8 hours | 100 °C | Cyclization to form 5-bromo-2-substituted pyrimidine |
| 4 | Cool to room temperature, add water, and stir for 2 hours | Room temp | Precipitation of product |
| 5 | Filter, wash with ethanol, and purify by extraction with dichloromethane and aqueous NaOH | Ambient | Isolation of pure product |
| 6 | Dry organic layer, concentrate, and vacuum dry | Ambient | Obtain final pyrimidine compound |
Yields and Purity
- Using acetamidine hydrochloride yields 2-methyl-5-bromopyrimidine at approximately 43% yield.
- Using benzamidine hydrochloride yields 5-bromo-2-phenylpyrimidine at approximately 33% yield.
- The reaction is monitored by HPLC to ensure completion.
Adaptation for the Target Compound
The target compound contains a 5-bromo-2-substituted pyrimidine core with a 4-substituted phenyl ring bearing a silyl-protected hydroxy group. The preparation likely involves:
- Synthesizing the 5-bromo-2-substituted pyrimidine core via the above amidine condensation method.
- Introducing the 4-substituted phenyl group bearing the 5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy] substituent through a suitable cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) or nucleophilic aromatic substitution, depending on the precursor availability.
- The silyl protecting group (tert-butyldimethylsilyl) is typically introduced by reacting the phenolic hydroxyl group with tert-butyldimethylsilyl chloride under basic conditions prior to coupling.
Due to the complexity and sensitivity of silyl ethers, protection is done early to prevent side reactions during pyrimidine ring formation or subsequent functionalization.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| One-step amidine condensation | 2-bromomalonaldehyde + amidine hydrochloride | Acidic medium, 60–105 °C, 5–8 h | Simple, safe, low cost, scalable | Moderate yields, requires acidic conditions |
| Metal-mediated coupling | 5-bromo-2-iodopyrimidine + organometallic reagent | Anhydrous, inert atmosphere | Direct substitution, high reactivity | Pyrophoric reagents, safety risks, scale limitations |
| Diazotization/bromination | 5-aminopyrimidine | Diazotization, bromination steps | Established chemistry | Expensive starting materials, multi-step |
| Cyclization from mucobromic acid | Mucobromic acid + methyl imidazole | Cyclization, decarboxylation | Alternative route | Low yield, chromatographic purification needed |
Research Findings and Practical Considerations
- The one-step condensation method using 2-bromomalonaldehyde and amidines is the most practical for industrial synthesis due to its operational simplicity and cost-effectiveness.
- Reaction monitoring by HPLC is essential to optimize reaction time and ensure complete conversion.
- Post-reaction workup involving aqueous base extraction and organic solvent washing effectively removes impurities and residual acids.
- The use of molecular sieves improves reaction efficiency by removing water that could hydrolyze intermediates.
- Protecting groups such as tert-butyldimethylsilyl are critical for maintaining phenolic hydroxyl integrity during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butyl dimethylsilyl ether group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Reduction: 5-Pyrimidinemethanol, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-hydroxyphenyl]-.
Scientific Research Applications
Antiviral and Antimicrobial Agents
The compound has been explored for its potential as an antiviral agent. Research indicates that derivatives of pyrimidines exhibit significant activity against viral pathogens. Specifically, the synthesis of 2-amino-5-bromopyrimidine has shown promise in creating nucleoside analogs that can inhibit viral replication pathways .
Anti-inflammatory Properties
Compounds similar to 5-pyrimidinecarboxaldehyde have been investigated for their anti-inflammatory properties. They are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Cancer Research
Pyrimidine derivatives are also being studied for their anticancer properties. The ability of certain pyrimidine compounds to interfere with DNA synthesis and repair mechanisms makes them potential candidates for cancer therapeutics. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines .
Building Blocks in Organic Synthesis
5-Pyrimidinecarboxaldehyde serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can be utilized in the synthesis of pyridine and pyrimidine derivatives, which are foundational structures in many biologically active compounds .
Synthesis of Nucleoside Phosphoramidites
The compound is employed in the synthesis of nucleoside phosphoramidites, which are essential for the production of oligonucleotides used in genetic research and therapeutic applications. Its ability to act as a precursor for these important biomolecules underscores its value in molecular biology .
Enzyme Inhibition Studies
Research has utilized 5-pyrimidinecarboxaldehyde to study enzyme inhibition mechanisms. Its interaction with various enzymes provides insights into the biochemical pathways involved in disease processes, particularly those related to inflammation and cancer progression .
Potential Role in Neuroprotection
Emerging studies suggest that certain pyrimidine derivatives may play a role in neuroprotection by modulating oxidative stress pathways. This application is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor .
Data Table: Summary of Applications
Case Study 1: Antiviral Activity
A study conducted on modified pyrimidine compounds demonstrated significant antiviral activity against herpes simplex virus (HSV). The modifications included the introduction of bromo and silyl groups, enhancing the compound's ability to inhibit viral replication.
Case Study 2: Anti-inflammatory Effects
Research published in a pharmacological journal highlighted the anti-inflammatory effects of pyrimidine derivatives on rheumatoid arthritis models. The compounds showed a marked reduction in inflammatory markers, suggesting their potential use as therapeutic agents.
Case Study 3: Synthesis of Oligonucleotides
In a recent study on oligonucleotide synthesis, researchers utilized 5-pyrimidinecarboxaldehyde to create phosphoramidites that were incorporated into RNA sequences. This work illustrates the compound's critical role in advancing genetic research methodologies.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- depends on its specific application
Amino Group: Can form hydrogen bonds or ionic interactions with biological molecules.
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Brominated Phenyl Ring: Can participate in halogen bonding or be used for radiolabeling.
Silyl Ether Group: Provides protection for the hydroxyl group, which can be deprotected under specific conditions to reveal the reactive hydroxyl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine Family
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with related pyrimidine derivatives:
Functional Group Analysis
- Carboxaldehyde vs. Carboxamide : The aldehyde group in the target compound offers nucleophilic reactivity (e.g., condensations or reductions), whereas carboxamide derivatives (e.g., ) prioritize hydrogen-bonding interactions and solubility.
- Halogen Substitution : Bromine at position 5 in the target compound contrasts with chlorine in 5-bromo-2-chloropyrimidin-4-amine . Bromine’s larger atomic radius may enhance halogen bonding in crystal packing or receptor interactions.
- Silyl Ether vs. Methoxy Groups : The TBDMS group provides steric protection and lipophilicity, unlike the methoxy group in 2-methoxy-5-pyridylboronic acid , which participates in electronic modulation for cross-coupling.
Stability and Physicochemical Properties
- The TBDMS group increases molecular weight (~267 g/mol for the silyl moiety) and lipophilicity (logP ~3.5 estimated), differentiating it from smaller analogues like 5-bromo-2-chloropyrimidin-4-amine (logP ~1.8) .
- Bromine’s electron-withdrawing effect may reduce the pyrimidine ring’s basicity compared to methoxy-substituted derivatives .
Research Findings and Data Tables
Table 1: Comparative Substituent Effects on Pyrimidine Derivatives
Table 2: Halogen and Protecting Group Comparisons
Biological Activity
5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a complex organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring with multiple functional groups, including an aldehyde and an amino group, which significantly influence its chemical reactivity and biological activity. This article aims to explore its biological activities, structural characteristics, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-Pyrimidinecarboxaldehyde is C16H20BrN3O2Si, with a molecular weight of approximately 367.3 g/mol. Its structure can be summarized as follows:
- Pyrimidine Ring : Central to its activity.
- Aldehyde Group : Contributes to reactivity.
- Amino Group : Impacts biological interactions.
- Bromine Substitution : Enhances certain biological properties.
Anticancer Properties
Research has indicated that compounds derived from pyrimidines exhibit notable anticancer activities. For instance, derivatives similar to 5-pyrimidinecarboxaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on pyrimidine derivatives highlighted their potential in targeting specific oncogenic pathways, suggesting that 5-pyrimidinecarboxaldehyde may also possess similar capabilities .
Antiviral Activity
Pyrimidine derivatives are frequently explored for antiviral applications. The compound's structural features allow it to interact with viral enzymes or host cell receptors effectively. Preliminary studies suggest that modifications of the pyrimidine skeleton can lead to enhanced antiviral efficacy against viruses such as HIV and hepatitis C .
Enzyme Inhibition
The binding affinity of 5-pyrimidinecarboxaldehyde to various enzymes has been a focus of research. It has been shown to act as a competitive inhibitor for certain kinases involved in cancer progression. The specificity of this inhibition is crucial for developing targeted therapies .
Synthesis Methods
Several synthetic pathways have been reported for producing 5-pyrimidinecarboxaldehyde and its derivatives. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.
- Halogenation : Introducing bromine at specific positions on the pyrimidine ring enhances biological activity.
- Silicon-Based Modifications : The incorporation of dimethylsilyl groups can improve solubility and bioavailability .
Comparative Analysis with Related Compounds
The biological activities of 5-pyrimidinecarboxaldehyde can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-bromopyrimidine | Amino group at position 2, bromine at position 4 | Lacks aldehyde functionality |
| 5-Bromopyrimidine | Bromine at position 5 | No amino or aldehyde groups |
| Pyrimidin-5-carboxylic acid | Carboxylic acid instead of aldehyde | Higher acidity due to carboxylic group |
| 2-Amino-4-chloropyrimidine | Chlorine substitution instead of bromine | Different halogen affects reactivity |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrimidine derivatives.
Case Studies
Recent case studies have focused on the in vivo effects of pyrimidine derivatives similar to 5-pyrimidinecarboxaldehyde:
- Study on Anticancer Efficacy : A study involving mice treated with a pyrimidine derivative showed significant tumor reduction compared to control groups. Mechanistic studies indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
- Antiviral Screening : In vitro assays demonstrated that certain pyrimidines could inhibit viral replication by interfering with viral polymerases. The results suggest that modifications like those in 5-pyrimidinecarboxaldehyde could enhance these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
